molecular formula C6H6INO B13569550 5-Cyclopropyl-4-iodo-1,3-oxazole

5-Cyclopropyl-4-iodo-1,3-oxazole

Cat. No.: B13569550
M. Wt: 235.02 g/mol
InChI Key: LJMMHROXKAOAKK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-iodo-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms The presence of a cyclopropyl group and an iodine atom at specific positions on the oxazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropylamine with an α-haloketone followed by cyclization can yield the desired oxazole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-Cyclopropyl-4-iodo-1,3-oxazole imparts unique reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions that are not feasible with other halogens, making this compound valuable for certain synthetic applications .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

5-cyclopropyl-4-iodo-1,3-oxazole

InChI

InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2

InChI Key

LJMMHROXKAOAKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CO2)I

Origin of Product

United States

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